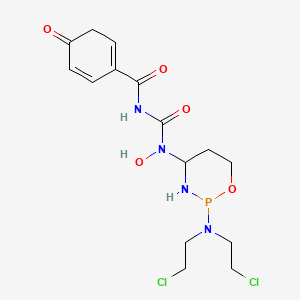
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. Its molecular formula is C14H21Cl2N4O3PS, and it has a molecular weight of 427.30 g/mol .
Preparation Methods
The synthesis of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves multiple steps. One common synthetic route includes the reaction of bis(2-chloroethyl)amine with a suitable oxazaphosphorin precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxazaphosphorin ring . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide can be compared with similar compounds such as:
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide: This compound has a similar structure but includes a sulfonamide group instead of a benzamide group.
Glycine, N-[[[2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl]hydroxyamino]carbonyl]-, phenylmethyl ester, P-oxide: This compound features a glycine derivative instead of a benzamide group.
Properties
CAS No. |
97139-46-3 |
|---|---|
Molecular Formula |
C15H21Cl2N4O5P |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N-[[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-hydroxycarbamoyl]-4-oxocyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C15H21Cl2N4O5P/c16-6-8-20(9-7-17)27-19-13(5-10-26-27)21(25)15(24)18-14(23)11-1-3-12(22)4-2-11/h1-3,13,19,25H,4-10H2,(H,18,23,24) |
InChI Key |
GYUFDXNQYRDPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=O)NC(=O)C2=CCC(=O)C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















